(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid
Overview
Description
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is an organic compound with the molecular formula C10H16BNO4S. It is a boronic acid derivative that features a phenyl ring substituted with a tert-butylsulfamoyl group and a boronic acid moiety.
Mechanism of Action
Target of Action
The primary target of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial as it provides the organoboron reagent necessary for the transmetalation process .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid typically involves the reaction of 3-amino-4-methylphenylboronic acid with tert-butylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide intermediate, which is then purified to yield the desired boronic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s boronic acid moiety makes it a potential candidate for the development of enzyme inhibitors, particularly protease inhibitors.
Material Science: It can be used in the synthesis of boron-containing polymers and materials with unique properties.
Biological Research: The compound may be used in the study of boron-based drug delivery systems and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the sulfonamide and tert-butyl groups, making it less sterically hindered and potentially less selective in certain reactions.
(3-(N-(tert-butyl)sulfamoyl)phenyl)boronic Acid: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
Uniqueness
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is unique due to the presence of both the tert-butylsulfamoyl and boronic acid groups, which confer specific reactivity and binding characteristics. The methyl group on the phenyl ring further differentiates it from similar compounds, potentially affecting its steric and electronic properties .
Properties
IUPAC Name |
[3-(tert-butylsulfamoyl)-4-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-5-6-9(12(14)15)7-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFIHPWYTDWALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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